Nox4-IN-1

Medicinal Chemistry Chemical Biology Scaffold Hopping

Nox4-IN-1, also designated as Compound 14m, is a chromone-based small-molecule inhibitor of NADPH oxidase 4 (NOX4). It was identified through a rational design and synthesis campaign aimed at diversifying the chemical space of NOX4 inhibitors beyond the established pyrazolopyridine dione class.

Molecular Formula C26H16ClN3O3
Molecular Weight 453.9 g/mol
Cat. No. B15613259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNox4-IN-1
Molecular FormulaC26H16ClN3O3
Molecular Weight453.9 g/mol
Structural Identifiers
InChIInChI=1S/C26H16ClN3O3/c1-30-8-7-17-10-16(5-6-22(17)30)19-11-20-23(31)13-25(33-24(20)12-21(19)27)29-26(32)18-4-2-3-15(9-18)14-28/h2-13H,1H3,(H,29,32)
InChIKeyIFRVHFGTSHODTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Nox4-IN-1 (Compound 14m): Structural and Pharmacological Overview for Selective NOX4 Inhibition Procurement


Nox4-IN-1, also designated as Compound 14m, is a chromone-based small-molecule inhibitor of NADPH oxidase 4 (NOX4) [1]. It was identified through a rational design and synthesis campaign aimed at diversifying the chemical space of NOX4 inhibitors beyond the established pyrazolopyridine dione class [1]. Its primary mechanism involves blocking reactive oxygen species (ROS) production and attenuating the TGF-β1/Smad signaling pathway in renal fibroblasts, positioning it as a research tool with a distinct target engagement profile for fibrotic disease modeling [1].

Why Nox4-IN-1 Cannot Be Interchanged with Pyrazolopyridine-Based NOX4 Inhibitors


The NOX4 inhibitor landscape is dominated by pyrazolopyridine dione derivatives like GKT137831 and GKT136901, which are dual NOX1/NOX4 inhibitors . Generic substitution with these agents in research or industrial settings is scientifically unsound due to fundamental differences in chemotype, isoform selectivity profile, and downstream signaling modulation [1]. As a chromone derivative, Nox4-IN-1 represents a distinct chemical scaffold that may circumvent resistance mechanisms, off-target effects, or pharmacokinetic liabilities associated with the pyrazolopyridine class [1]. The specific evidence below demonstrates that Nox4-IN-1 offers a differentiated pharmacological fingerprint, making it a non-redundant tool for target validation and drug discovery programs.

Quantitative Evidence Guide: Procuring Nox4-IN-1 Based on Differentiated Performance Relative to NOX4 Inhibitor Alternatives


Structural Class Differentiation: Chromone Scaffold vs. Pyrazolopyridine Dione Core in GKT137831/GKT136901

Nox4-IN-1 (Compound 14m) is built upon a chromone core (C26H16ClN3O3), a chemical scaffold structurally orthogonal to the pyrazolopyridine-3,6(2H,5H)-dione core that defines first-generation dual NOX1/4 inhibitors such as GKT137831 (C21H19ClN4O2) and GKT136901 [1]. This chemotype divergence is critical because scaffold-dependent differences in binding mode, isoform selectivity, and off-target liability cannot be assumed equivalent [1]. The chromone series was specifically designed to diversify the structural landscape of NOX4 inhibitors, offering novel lead compounds with potentially distinct pharmacological trajectories [1].

Medicinal Chemistry Chemical Biology Scaffold Hopping

Differential Pathway Inhibition: TGF-β1/Smad Signaling Suppression vs. Broad ROS Scavenging of Dual NOX1/4 Inhibitors

Nox4-IN-1 mechanistically inhibits the TGF-β1/Smad signaling pathway and reduces the expression of fibrosis-related proteins in NRK-49F rat renal fibroblasts [1]. In contrast, while GKT137831 attenuates hypoxia-induced TGF-β1 expression in HPASMCs and HPAECs, its primary characterized mechanism is dual NOX1/NOX4 catalytic inhibition with Ki values of 140 nM and 110 nM respectively, leading to broad suppression of ROS production rather than specific signaling node intervention [2]. The explicit demonstration of TGF-β1/Smad pathway modulation by Nox4-IN-1 provides a more defined signaling pharmacology for fibrosis research applications [1].

Renal Fibrosis TGF-β Signaling Mechanistic Pharmacology

Direct Target Engagement Confirmation via DARTS Assay

The drug affinity responsive target stability (DARTS) assay was employed to illuminate the robust binding stability of Nox4-IN-1 (14m) with NOX4 protein [1]. This proteomic method confirms direct physical engagement between the compound and its intended target, providing target validation evidence that goes beyond catalytic activity measurements [1]. For widely used comparators like GKT137831 and GKT136901, potency is primarily characterized by Ki/IC50 values from cell-free ROS production assays, without equivalent published DARTS-based target engagement confirmation in the same experimental context [2].

Target Validation Chemical Proteomics Binding Stability

Functional Cellular Phenotype: NRK-49F Migration Inhibition vs. HPASMC Proliferation Attenuation

Nox4-IN-1 inhibits the migration of NRK-49F rat renal fibroblast cells [1]. This anti-migratory phenotype is functionally distinct from the anti-proliferative effects reported for GKT137831, which attenuates cell proliferation in hypoxic HPASMCs and HPAECs at 20 μM over 72 hours [2]. The differential cellular outcomes—migration inhibition in renal fibroblasts vs. proliferation attenuation in vascular smooth muscle and endothelial cells—reflect both cell-type-specific NOX4 biology and potential compound-specific pharmacological differences [1][2].

Cell Migration Fibroblast Biology Wound Healing

Isoform Selectivity Profile: Dedicated NOX4 Tool vs. Dual NOX1/4 Pharmacology

Nox4-IN-1 was developed and characterized as a NOX4 inhibitor, with its activity screened in a NOX4-overexpressing NRK-49F model [1]. Its selectivity profile is distinct from the well-characterized dual NOX1/NOX4 inhibitors GKT137831 (Ki NOX4 = 140 nM, Ki NOX1 = 110 nM; 15-fold selectivity over NOX2, 3-fold over NOX5) and GKT136901 (Ki NOX4 = 165 nM, Ki NOX1 = 160 nM) . The absence of potent NOX1 co-inhibition in Nox4-IN-1's design concept suggests a potentially cleaner pharmacological tool for dissecting NOX4-specific biology, although comprehensive isoform selectivity profiling data across the full NOX family (NOX1-5, DUOX1-2) remains to be published [1].

Isoform Selectivity Target Deconvolution Chemical Probe Criteria

Disease-Model Context: Renal Fibrosis vs. Vascular/Pulmonary Disease Orientation

Nox4-IN-1 was specifically discovered and characterized using a NOX4 overexpression model in NRK-49F rat renal fibroblasts, with mechanistic studies substantiating its efficacy in ameliorating fibrosis and inflammation in this renal context [1]. This renal fibrotic disease orientation differs from the primary disease models used to characterize GKT137831, which include hypoxia-induced pulmonary hypertension, liver fibrosis (BDL model), and diabetes-accelerated atherosclerosis [2]. The renal fibroblast-centric characterization of Nox4-IN-1 makes it a purpose-built tool for renal fibrosis research, whereas GKT137831 has broader but less renal-focused validation [1][2].

Renal Fibrosis Organ Fibrosis Disease Modeling

Optimal Application Scenarios for Nox4-IN-1 Based on Evidence-Differentiated Procurement Decisions


Renal Fibrosis Target Validation and Mechanistic Studies

Leveraging its characterization in NOX4-overexpressing NRK-49F renal fibroblasts and its demonstrated inhibition of TGF-β1/Smad signaling [1], Nox4-IN-1 is optimally deployed in renal fibrosis target validation studies. Its migration-inhibitory phenotype in renal fibroblasts makes it suitable for investigating NOX4-dependent mechanisms in epithelial-mesenchymal transition (EMT) and fibroblast activation, key processes in chronic kidney disease progression [1].

Chemical Biology Orthogonal Probe for NOX4 Scaffold Validation

As a chromone-based inhibitor structurally distinct from the pyrazolopyridine dione class [1], Nox4-IN-1 serves as an orthogonal chemical probe to confirm that biological effects observed with dual NOX1/4 inhibitors (e.g., GKT137831) are genuinely NOX4-mediated rather than scaffold-dependent artifacts. This application is critical for target deconvolution studies where chemotype diversity is essential for robust conclusions [1].

TGF-β1/Smad Signaling Pathway Dissection in Fibrotic Disease Models

The explicit characterization of Nox4-IN-1 as an inhibitor of the TGF-β1/Smad signaling axis [1] positions it as a specialized tool for dissecting NOX4's role in TGF-β-driven fibrotic signaling. This application is particularly valuable in pulmonary fibrosis, liver fibrosis, and systemic sclerosis research where TGF-β1/Smad signaling is a central pathogenic driver and where selective pathway intervention is desired over broad ROS suppression [1].

DARTS-Based Chemoproteomics and Target Engagement Studies

The demonstrated binding stability of Nox4-IN-1 with NOX4 in the DARTS assay [1] supports its use in chemical proteomics workflows for identifying NOX4 interactors and validating target engagement in complex biological matrices. This application is suited for drug discovery programs requiring direct evidence of compound-target interaction beyond enzymatic activity readouts [1].

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